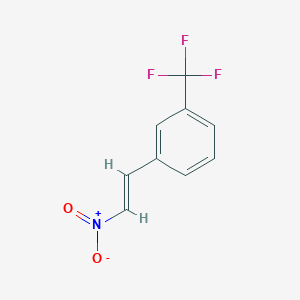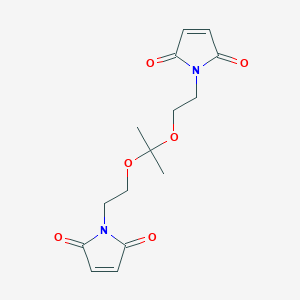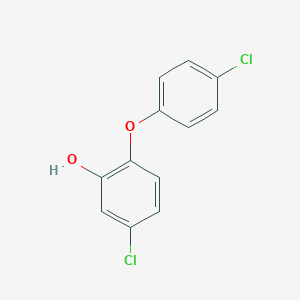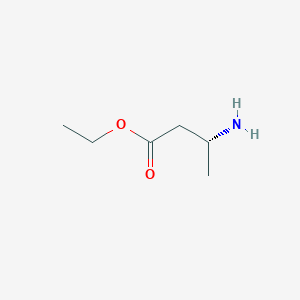
2-Hydroxy-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one, commonly known as HPMC, is a chemical compound widely used in the pharmaceutical and food industries. HPMC is a white, odorless, and tasteless powder that is soluble in water and alcohol.
Mécanisme D'action
The mechanism of action of HPMC is not fully understood. However, it is believed that HPMC acts as a gelling agent by forming a three-dimensional network of hydrogen bonds in the presence of water. This network traps the drug molecules, which are released slowly over time. HPMC also acts as a binder by forming strong bonds with the active pharmaceutical ingredient and other excipients, ensuring that the tablet remains intact during manufacturing and storage.
Biochemical and Physiological Effects
HPMC is considered safe for human consumption and has no known adverse effects. However, it should be noted that HPMC is not metabolized by the body and is excreted unchanged in the feces. Therefore, HPMC does not have any direct biochemical or physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HPMC in lab experiments is its ability to form gels in the presence of water, which makes it an ideal drug delivery system. HPMC is also stable under a wide range of pH and temperature conditions, making it suitable for use in various formulations. However, HPMC has some limitations, such as its poor solubility in organic solvents, which can make it difficult to incorporate into certain formulations.
Orientations Futures
There are several future directions for HPMC research. One area of interest is the development of novel drug delivery systems using HPMC. Researchers are exploring the use of HPMC in combination with other polymers and excipients to improve drug solubility and bioavailability. Another area of research is the use of HPMC in the development of functional foods, such as probiotic and prebiotic formulations. Finally, there is a growing interest in the use of HPMC in 3D printing, which has the potential to revolutionize the manufacturing of pharmaceuticals and medical devices.
Conclusion
In conclusion, HPMC is a versatile chemical compound with numerous applications in the pharmaceutical and food industries. Its ability to form gels in the presence of water makes it an ideal drug delivery system, while its stability under different conditions makes it suitable for use in various formulations. Future research on HPMC is focused on developing novel drug delivery systems, functional foods, and 3D printing applications.
Méthodes De Synthèse
HPMC is synthesized through the reaction of 5-methylcyclohexanone with acetone and hydrogen peroxide in the presence of a catalyst. The reaction produces HPMC as the main product and water as a by-product. The synthesis of HPMC is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
HPMC is widely used in scientific research, particularly in the fields of pharmaceuticals and food science. In pharmaceutical research, HPMC is used as a drug delivery system due to its ability to form gels in the presence of water. HPMC is also used as a binder, coating agent, and viscosity enhancer in tablet formulations. In food science, HPMC is used as a thickener, stabilizer, and emulsifier in various food products.
Propriétés
Numéro CAS |
119980-52-8 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-7-4-5-10(13,8(11)6-7)9(2,3)12/h7,12-13H,4-6H2,1-3H3 |
Clé InChI |
XLMBNVAYUFZAML-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(=O)C1)(C(C)(C)O)O |
SMILES canonique |
CC1CCC(C(=O)C1)(C(C)(C)O)O |
Synonymes |
Cyclohexanone, 2-hydroxy-2-(1-hydroxy-1-methylethyl)-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)

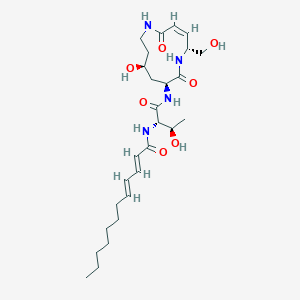

![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)

